![molecular formula C54H94O35 B157424 Dimethyl-beta-cyclodextrin CAS No. 128446-36-6](/img/structure/B157424.png)
Dimethyl-beta-cyclodextrin
Overview
Description
Dimethyl-beta-cyclodextrin is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4 glycosidic bonds. This compound is characterized by the presence of methyl groups attached to the hydroxyl groups of the glucose units, enhancing its solubility and inclusion complex formation capabilities. This compound is widely used in various fields due to its ability to form stable inclusion complexes with a variety of guest molecules, making it valuable in pharmaceuticals, food, and environmental applications .
Mechanism of Action
Target of Action
Dimethyl-beta-cyclodextrin (DIMEB) is a cyclic oligosaccharide that primarily targets lipophilic molecules . Its primary role is to improve the solubility and bioavailability of these molecules, making it a valuable tool in pharmaceutical applications .
Mode of Action
DIMEB forms inclusion complexes with various small and large drug molecules through host-guest interactions . The hydrophobic cavity of DIMEB can encapsulate hydrophobic molecules, while its hydrophilic surface interacts with the aqueous environment . This unique property allows DIMEB to solubilize lipophilic compounds in aqueous solutions .
Biochemical Pathways
The formation of inclusion complexes by DIMEB can affect various biochemical pathways. For instance, DIMEB has been shown to promote the absorption of cholesterol into the biomembranes of Helicobacter pylori . It can also interrupt intermolecular hydrogen bonds, affecting the stability of other molecules .
Pharmacokinetics
The pharmacokinetics of DIMEB have been studied in Wistar rats. After oral and intravenous administration, the absorption of DIMEB was found to be very poor, with low blood and organ levels . Only unchanged DIMEB could be detected in urine and feces .
Result of Action
The primary result of DIMEB’s action is the improved solubility and bioavailability of lipophilic compounds . By forming inclusion complexes with these compounds, DIMEB can enhance their stability and prevent drug-drug and drug-excipient interactions . This can lead to increased product shelf-life and drug bioavailability .
Action Environment
The action of DIMEB can be influenced by various environmental factors. For instance, polar solvents with stronger hydrogen bond accepting abilities can interrupt intermolecular hydrogen bonds more easily, resulting in a less stable complex . Additionally, the presence of guest molecules in the cavity can strengthen the binding affinity between two monomers, particularly in polar solvents .
Biochemical Analysis
Biochemical Properties
Dimethyl-beta-cyclodextrin has the ability to form inclusion complexes with lipophilic molecules . This property is utilized in pharmaceutical applications, where it acts as a solubility enhancer for poorly soluble drugs . It can interact with various biomolecules, including enzymes and proteins, through non-covalent interactions such as hydrogen bonding and Van der Waals forces .
Cellular Effects
This compound can influence cell function in several ways. For instance, it has been shown to enhance the solubility and bioavailability of drugs, thereby influencing cellular metabolism . It can also affect cell signaling pathways and gene expression by modulating the availability and activity of various biomolecules .
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves the formation of inclusion complexes with other molecules . The hydrophobic interior of this compound provides a suitable environment for the interaction with lipophilic molecules, while its hydrophilic exterior allows for compatibility with aqueous environments . This enables this compound to enhance the solubility and bioavailability of various drugs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been reported that the stabilizing effects of this compound on certain compounds can increase their stability and prevent their degradation over time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it has been noted that cyclodextrins at high doses may cause reversible diarrhea and cecal enlargement in animals .
Metabolic Pathways
This compound can be involved in various metabolic pathways. For instance, it has been shown to influence the metabolism of resveratrol in grapevine cell cultures .
Transport and Distribution
This compound can be transported and distributed within cells and tissues. Its ability to form inclusion complexes with lipophilic molecules can influence its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound can depend on its interactions with other molecules. While specific studies on the subcellular localization of this compound are limited, cyclodextrins and their derivatives have been shown to enter cells and localize in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl-beta-cyclodextrin is typically synthesized through the methylation of beta-cyclodextrin. The process involves the reaction of beta-cyclodextrin with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure selective methylation of the hydroxyl groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where beta-cyclodextrin is mixed with the methylating agent and base. The reaction mixture is then subjected to continuous stirring and heating to achieve complete methylation. The product is purified through crystallization or chromatography techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Dimethyl-beta-cyclodextrin undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methyl groups to primary alcohols.
Substitution: The hydroxyl groups of this compound can undergo substitution reactions with various electrophiles to form new derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like acyl chlorides or alkyl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted cyclodextrin derivatives, each with unique properties and applications .
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Solubilization and Bioavailability Enhancement
DIMEB is widely used to improve the solubility and bioavailability of poorly soluble drugs. Its ability to form inclusion complexes allows for the encapsulation of hydrophobic drugs, leading to enhanced dissolution rates and permeation through biological membranes. For instance, a study demonstrated that DIMEB significantly increased the solubility and dissolution rate of celecoxib, an anti-inflammatory drug, when complexed with it. The complexation resulted in complete dissolution within 30 minutes, compared to longer times for uncomplexed drug .
1.2 Controlled Drug Release
DIMEB can modulate drug release profiles, making it suitable for controlled drug delivery systems. The encapsulation of drugs within DIMEB can lead to sustained release, which is beneficial for maintaining therapeutic drug levels over extended periods. Research indicates that the binding interactions between DIMEB and drugs can be tailored to achieve specific release rates based on the desired therapeutic outcomes .
1.3 Formulation of Chiral Drugs
DIMEB has shown promise in the formulation of chiral drugs due to its ability to selectively encapsulate specific enantiomers. For example, studies have explored the use of DIMEB in separating enantiomers of mianserin, an antidepressant, enhancing its pharmacological efficacy by preferentially stabilizing the more active enantiomer .
Food Industry Applications
2.1 Flavor and Aroma Stabilization
In the food industry, DIMEB is utilized to stabilize flavors and aromas by forming inclusion complexes with volatile compounds. This stabilization enhances the shelf life and sensory quality of food products. DIMEB's ability to encapsulate these compounds prevents their evaporation and degradation during processing and storage .
2.2 Nutraceutical Delivery
DIMEB is also employed in the delivery of nutraceuticals, improving their bioavailability and stability. By forming complexes with vitamins or antioxidants, DIMEB enhances their solubility in food matrices, ensuring that consumers receive effective doses .
Environmental Applications
3.1 Remediation of Pollutants
DIMEB has potential applications in environmental remediation processes due to its ability to form stable complexes with organic pollutants. It can enhance the solubility of hydrophobic contaminants in water, facilitating their removal from contaminated sites through extraction or bioremediation techniques .
3.2 Wastewater Treatment
In wastewater treatment, DIMEB can be used to capture and remove toxic substances from effluents by forming inclusion complexes that can then be separated from water through filtration or sedimentation processes .
Case Study 1: Celecoxib-DIMEB Complex
- Objective: To enhance solubility and permeation.
- Method: Kneading and freeze-drying techniques were employed.
- Results: Significant increase in drug solubility; complete dissolution achieved rapidly .
Case Study 2: Mianserin Separation
Comparison with Similar Compounds
Beta-cyclodextrin: The parent compound with lower solubility and inclusion complex stability compared to dimethyl-beta-cyclodextrin.
Methyl-beta-cyclodextrin: Similar to this compound but with fewer methyl groups, resulting in different solubility and complexation properties.
Hydroxypropyl-beta-cyclodextrin: Another derivative with hydroxypropyl groups, offering different solubility and biocompatibility profiles .
Uniqueness: this compound is unique due to its enhanced solubility and ability to form stable inclusion complexes with a wide range of guest molecules. This makes it particularly valuable in applications requiring high solubility and stability, such as drug delivery and environmental remediation .
Biological Activity
Dimethyl-beta-cyclodextrin (DMβCD) is a derivative of beta-cyclodextrin that has gained attention for its unique biological properties and applications in drug delivery systems. This article explores the biological activity of DMβCD, highlighting its mechanisms of action, therapeutic applications, and case studies that demonstrate its efficacy.
Overview of this compound
This compound is synthesized by methylating the hydroxyl groups of beta-cyclodextrin, resulting in increased lipophilicity and enhanced solubility for various hydrophobic compounds. This modification allows DMβCD to form inclusion complexes with a wide range of drugs, improving their pharmacokinetic profiles.
Mechanisms of Biological Activity
- Drug Solubilization and Delivery : DMβCD enhances the solubility and stability of poorly soluble drugs through complexation. For instance, the inclusion complex of paclitaxel (PTX) with DMβCD significantly improved PTX's solubility in water and facilitated sustained drug release, leading to enhanced therapeutic efficacy and reduced side effects compared to conventional formulations .
- Cell Membrane Permeabilization : DMβCD has been shown to disrupt lipid membranes by removing cholesterol, which increases membrane permeability. This effect enhances the intracellular accumulation of various drugs, such as microtubule-targeting agents like vinblastine, thereby improving their therapeutic effects .
- Antitumor Activity : The complexation of anticancer agents with DMβCD has demonstrated improved antiproliferative effects against cancer cells. For example, the complex formed between aurisin A and DMβCD exhibited enhanced antitumor activity against lung cancer cell lines A549 and H1975 due to increased solubility and stability .
1. Paclitaxel-DMβCD Inclusion Complex
A study investigated the pharmacokinetics of PTX when complexed with DMβCD. The results showed a significant increase in the area under the plasma concentration-time curve (AUC) and mean residence time compared to uncomplexed PTX, indicating improved absorption and prolonged circulation time in vivo .
2. Actin Depolymerization Effects
Research on methyl-beta-cyclodextrin (a related compound) revealed that it induces actin depolymerization, affecting cellular mechanics such as traction force and adhesion dynamics. This mechanism was exploited to enhance drug accumulation within cells by altering cytoskeletal structures . Although this study focused on methyl-beta-cyclodextrin, it provides insights into potential mechanisms applicable to DMβCD.
Comparative Analysis of Biological Activities
Safety Profile
Cyclodextrins, including DMβCD, are generally recognized as safe due to their low toxicity and minimal absorption in the gastrointestinal tract. Studies indicate that they do not exhibit significant pharmacological effects when administered orally at high doses . This safety profile makes DMβCD an attractive candidate for pharmaceutical applications.
Properties
IUPAC Name |
37,39,41,43,45,47,49-heptamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H98O35/c1-64-15-22-36-29(57)43(71-8)50(78-22)86-37-23(16-65-2)80-52(45(73-10)30(37)58)88-39-25(18-67-4)82-54(47(75-12)32(39)60)90-41-27(20-69-6)84-56(49(77-14)34(41)62)91-42-28(21-70-7)83-55(48(76-13)35(42)63)89-40-26(19-68-5)81-53(46(74-11)33(40)61)87-38-24(17-66-3)79-51(85-36)44(72-9)31(38)59/h22-63H,15-21H2,1-14H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKBSGBYSPTPKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1C2C(C(C(O1)OC3C(OC(C(C3O)OC)OC4C(OC(C(C4O)OC)OC5C(OC(C(C5O)OC)OC6C(OC(C(C6O)OC)OC7C(OC(C(C7O)OC)OC8C(OC(O2)C(C8O)OC)COC)COC)COC)COC)COC)COC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H98O35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128446-36-6 | |
Record name | O-Methyl-beta-cyclodextrin (1.8 methyls per saccharide) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128446366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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